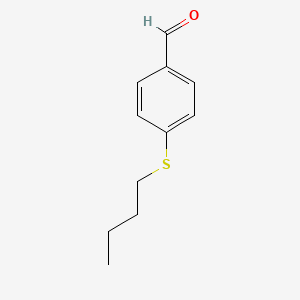

4-(Butylsulfanyl)benzaldehyde

Description

4-(Butylsulfanyl)benzaldehyde is a benzaldehyde derivative featuring a butylsulfanyl (-S-C₄H₉) substituent at the para position of the aromatic ring. This compound is structurally characterized by a reactive aldehyde group and a sulfur-containing alkyl chain, which influence its physicochemical properties and applications. The butylsulfanyl group enhances lipophilicity, making it suitable for organic synthesis, particularly in pharmaceuticals and materials science, where hydrophobic interactions or controlled reactivity are critical . Synthesis typically involves nucleophilic substitution or thiol-alkylation reactions, as seen in analogous compounds like 4-(benzylsulfanyl)benzaldehyde .

Properties

IUPAC Name |

4-butylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,9H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZKEVYVNGPNPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604220 | |

| Record name | 4-(Butylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53606-10-3 | |

| Record name | 4-(Butylthio)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53606-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Butylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butylsulfanyl)benzaldehyde typically involves the introduction of a butylsulfanyl group to a benzaldehyde derivative. One common method is the nucleophilic substitution reaction where a butylthiol reacts with a halogenated benzaldehyde under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process parameters are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Butylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The butylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in dimethylformamide.

Major Products:

Oxidation: 4-(Butylsulfanyl)benzoic acid.

Reduction: 4-(Butylsulfanyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-(Butylsulfanyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and thiols.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Butylsulfanyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The butylsulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 4-(Butylsulfanyl)benzaldehyde include:

a) Sulfanyl/Sulfonyl Derivatives

- 4-(Methylsulfonyl)benzaldehyde : The sulfonyl (-SO₂-) group is strongly electron-withdrawing, increasing the aldehyde’s electrophilicity compared to the electron-donating butylsulfanyl group. Crystallographic studies reveal that sulfonyl derivatives form intermolecular C–H···O hydrogen bonds, leading to robust 3D networks .

b) Hydroxy and Alkoxy Derivatives

- 4-Hydroxybenzaldehyde: The hydroxyl (-OH) group enables hydrogen bonding, enhancing solubility in polar solvents. It exhibits notable biological activity, including antimicrobial and anticancer properties .

- p-(n-Propoxy)benzaldehyde : The propoxy (-O-C₃H₇) group provides moderate electron-donating effects, balancing reactivity and stability. Toxicity studies indicate lower acute hazards compared to halogenated analogs .

c) Halogenated and Nitro Derivatives

- 4-(Bromomethyl)benzaldehyde: The bromomethyl (-CH₂Br) group is highly reactive, enabling further functionalization (e.g., Suzuki coupling).

- 4-(4-Nitrophenoxy)benzaldehyde: The nitro (-NO₂) group is strongly electron-withdrawing, increasing oxidative stability but posing explosion risks under specific conditions. Its GHS classification emphasizes environmental and health hazards .

d) Conjugated Systems

- 4-[4′-(N,N-Diethylamino)styryl]benzaldehyde (DEASB): A D-π-A structured dye with a styryl bridge, DEASB exhibits solvatochromism and fluorescence, making it valuable in optical materials. Its Stokes shift correlates with matrix polarity, unlike this compound, which lacks extended conjugation .

Research Findings

- Pharmacological Potential: Hydroxybenzaldehyde derivatives demonstrate anticancer and antifungal activities, attributed to their ability to disrupt cellular redox balance .

- Material Science : DEASB’s fluorescence in PMMA/SiO₂ composites highlights the role of conjugation in optical applications, a property absent in this compound .

- Crystallography : Sulfonyl derivatives form stable hydrogen-bonded networks, enabling precise structural determination via SHELX software .

Biological Activity

4-(Butylsulfanyl)benzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, particularly focusing on its cytotoxicity, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

This compound features a benzaldehyde moiety substituted with a butylthio group. The presence of the sulfanyl functional group is significant as it may influence the compound's reactivity and biological interactions.

1. Cytotoxicity

Recent studies have indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 446.68 µg/mL against oral cancer cells (TSCCF), while showing significantly lower toxicity towards normal human gingival fibroblast (NHGF) cells (IC50 of 977.24 µg/mL) . This differential effect suggests a potential for selective targeting of cancerous cells while sparing normal cells, a desirable property in anticancer drug development.

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | TSCCF | 446.68 |

| NHGF | 977.24 |

The cytotoxic effects observed in cancer cell lines are likely mediated through apoptosis induction, as evidenced by DAPI staining which revealed nuclear fragmentation in treated TSCCF cells . This suggests that the compound may trigger apoptotic pathways, making it a candidate for further exploration as an anticancer agent.

Case Studies

A study investigating the synthesis and biological evaluation of various thioether-containing benzaldehydes found that those with longer alkyl chains exhibited enhanced cytotoxicity against cancer cells . This aligns with findings for this compound, suggesting that structural modifications can significantly impact biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.